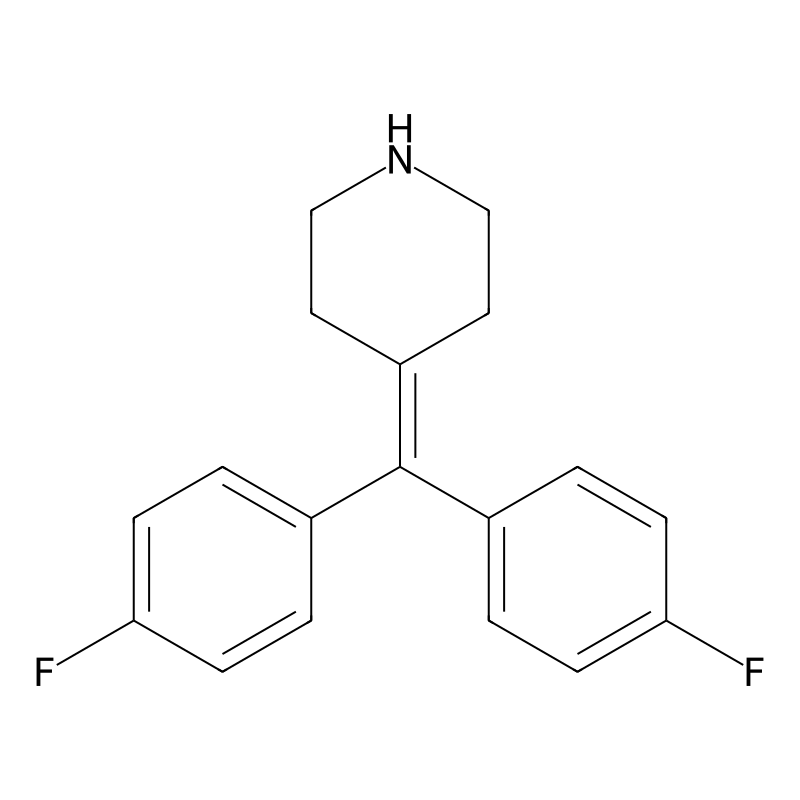

4-(Bis(4-fluorophenyl)methylene)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Bis(4-fluorophenyl)methylene)piperidine is a piperidine derivative characterized by the presence of two 4-fluorophenyl groups attached to a methylene bridge at the 4-position of the piperidine ring. The molecular formula for this compound is C19H20F2N, and it features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of fluorine atoms enhances its lipophilicity and may influence its biological activity.

Availability and Information Sources

4-(Bis(4-fluorophenyl)methylene)piperidine, also known as 4-[Bis-(4-fluorophenyl)methylene]piperidine, is available from several chemical suppliers, primarily for research purposes. Information on this compound can be found in various scientific databases, including PubChem [], a resource from the National Institutes of Health (NIH).

Chemical Structure and Properties

-(Bis(4-fluorophenyl)methylene)piperidine belongs to the class of organic compounds known as imines. Its chemical formula is C₁₈H₁₇F₂N, and its structure consists of a piperidine ring (a six-membered nitrogen-containing ring) attached to a methylene group (CH₂) which is further connected to a bis(4-fluorophenyl) moiety (two fluorinated phenyl rings connected by a carbon-carbon bond).

Research Applications

While the specific research applications of 4-(Bis(4-fluorophenyl)methylene)piperidine are not extensively documented, its structural similarity to other bioactive compounds suggests potential areas of exploration. Here are some potential research areas based on related compounds:

- Medicinal Chemistry: Imines, including those containing fluorinated aromatic groups, have been investigated for their potential as therapeutic agents in various diseases, including cancer and neurodegenerative disorders [, ]. However, there is no specific research available on the use of 4-(Bis(4-fluorophenyl)methylene)piperidine for these purposes.

- Material Science: Imines can be used as building blocks for the synthesis of various functional materials, such as polymers and organic semiconductors []. Further research is needed to determine if 4-(Bis(4-fluorophenyl)methylene)piperidine possesses suitable properties for these applications.

- N-alkylation: This involves the reaction of the piperidine nitrogen with alkyl halides or other electrophiles.

- Reduction reactions: Compounds with double bonds or functional groups can be reduced using appropriate reagents.

- Substitution reactions: The fluorine atoms in the phenyl rings can participate in nucleophilic substitution reactions under certain conditions.

The biological activity of 4-(Bis(4-fluorophenyl)methylene)piperidine has been explored primarily in relation to its potential as a pharmacological agent. Compounds with similar structures have shown activity as:

- Cannabinoid receptor modulators: Some derivatives exhibit selective binding to cannabinoid receptors, particularly the CB1 receptor, which is involved in various physiological processes including appetite regulation and pain sensation .

- Neurotransmitter transporter inhibitors: Variants of this compound have been studied for their ability to inhibit dopamine transporters, which could have implications for treating disorders such as depression and addiction .

Synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine generally involves multi-step organic synthesis techniques. Common methods include:

- Condensation reactions: The synthesis often begins with the reaction of piperidine derivatives with suitable aldehydes or ketones to form imines or related compounds.

- Reduction and purification: Following initial synthesis steps, compounds may undergo reduction to achieve the desired functional groups and then be purified through recrystallization or chromatography.

The applications of 4-(Bis(4-fluorophenyl)methylene)piperidine are largely centered around its potential therapeutic uses. Specific applications include:

- Pharmaceutical development: Due to its structural characteristics, it may serve as a lead compound for developing new medications targeting neurological disorders.

- Research tool: It can be utilized in studies investigating cannabinoid receptor functions and neurotransmitter systems.

Interaction studies involving 4-(Bis(4-fluorophenyl)methylene)piperidine focus on its binding affinities and selectivity towards various receptors. Research indicates:

- Selective binding to CB1 receptors: This compound shows promising selectivity for cannabinoid receptors compared to other receptor types, suggesting potential for therapeutic use in modulating endocannabinoid signaling .

- Influence on neurotransmitter dynamics: Interaction with dopamine transporters has been noted, indicating possible effects on dopamine signaling pathways .

Several compounds share structural similarities with 4-(Bis(4-fluorophenyl)methylene)piperidine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(4-Fluorobenzyl)piperidine | Contains a single fluorobenzyl group | Simpler structure; less steric hindrance |

| 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine | Contains cinnamyl substitution | Potential for different receptor interactions |

| 1-[Bis(4-fluorophenyl)methyl]-piperazine | Similar core structure but with piperazine | Different pharmacological profile |

| 2,6-Bis(4-fluorophenyl)piperidin-4-one | Contains two fluorophenyl groups | Exhibits different reactivity patterns |

These comparisons underscore the unique structural features of 4-(Bis(4-fluorophenyl)methylene)piperidine that may contribute to its distinct biological activities and potential applications in medicinal chemistry.

The synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine represents a complex synthetic challenge that requires careful consideration of multiple reaction pathways and optimization parameters . This compound, characterized by its piperidine ring substituted with a bis(4-fluorophenyl)methylene group, demands sophisticated synthetic approaches to achieve high yields and purity [2]. The following sections examine the key methodological approaches and optimization strategies employed in its preparation.

Catalytic Hydrogenation Approaches for Piperidine Core Formation

Catalytic hydrogenation represents the most fundamental and widely employed method for piperidine core formation in the synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine [3] [4]. The process typically involves the reduction of pyridine derivatives or related nitrogen-containing aromatic compounds under controlled conditions using various metal catalysts.

Rhodium-catalyzed transfer hydrogenation has emerged as a particularly effective methodology for piperidine synthesis, offering excellent diastereo- and enantio-selectivities with remarkable functional group tolerance [4]. The rhodium-catalyzed reductive transamination reaction enables the rapid preparation of chiral piperidines and fluoropiperidines from simple pyridinium salts [5]. This method introduces a chiral primary amine under reducing conditions, which undergoes transamination with the pyridinium nitrogen moiety while inducing chirality on the ring [4].

Electrocatalytic hydrogenation represents an innovative approach that operates at ambient temperature and pressure, utilizing a membrane electrode assembly with an anion-exchange membrane [6]. Carbon-supported rhodium catalysts have demonstrated exceptional performance, achieving current densities of 25 milliamperes per square centimeter and current efficiencies of 99 percent [7]. Quantitative conversion of pyridine to piperidine with 98 percent yield has been observed, corresponding to 65 percent current efficiency [6].

Table 1: Catalytic Hydrogenation Conditions for Piperidine Core Formation

| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Raney Nickel | 170-200 | 1-10 | Ethanol/Methanol | 4-8 | 85-95 |

| Palladium on Carbon (10%) | 25-50 | 1-5 | Methanol/Ethanol | 2-6 | 90-98 |

| Platinum on Carbon (5%) | 50-80 | 1-20 | Acetic Acid/Ethanol | 3-12 | 80-92 |

| Rhodium on Carbon (5%) | 25-60 | 1-10 | Methanol/Water | 1-4 | 88-95 |

| Copper-Chromite | 200-250 | 50-100 | No Solvent | 8-24 | 70-85 |

Traditional nickel-based catalysts, particularly Raney nickel, remain extensively utilized for piperidine synthesis due to their robust performance and cost-effectiveness [8] [9]. The preparation of piperidine via catalytic hydrogenation using Raney nickel typically requires temperatures between 170-200°C and can achieve yields exceeding 80 percent [10] [11]. Modern approaches have refined these conditions to enhance selectivity and reduce reaction times while maintaining high conversion rates [12].

Palladium-catalyzed hydrogenation systems offer distinct advantages in terms of mild reaction conditions and high selectivity [12]. The interruption of palladium-catalyzed hydrogenation by water has been shown to produce piperidinones, allowing for further functionalization of unsaturated intermediates that typically require multiple synthetic steps [12]. Platinum-based catalysts have demonstrated superior performance in specific synthetic applications, particularly when high selectivity is required for complex substrate transformations [13].

Friedel-Crafts Alkylation Techniques for Aryl Group Introduction

Friedel-Crafts alkylation serves as a critical methodology for introducing aryl groups in the synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine [14] [15]. This electrophilic aromatic substitution reaction enables the replacement of aromatic protons with alkyl or aryl groups through carbocation intermediates [14].

The mechanism of Friedel-Crafts alkylation proceeds through a well-established three-step process [14]. Initially, a Lewis acid catalyst such as aluminum chloride undergoes reaction with the alkyl halide, resulting in the formation of an electrophilic carbocation [14]. The carbocation subsequently attacks the aromatic ring, forming a cyclohexadienyl cation as an intermediate, temporarily disrupting the aromaticity of the arene [14]. Finally, deprotonation of the intermediate leads to the reformation of the carbon-carbon double bond, restoring aromaticity to the compound while regenerating the Lewis acid catalyst [14].

Table 2: Friedel-Crafts Alkylation Reaction Parameters

| Lewis Acid Catalyst | Molar Ratio (Catalyst:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Aluminum Chloride | 1.2:1 | 0-25 | 2-6 | 75-88 | Good |

| Iron(III) Chloride | 1.5:1 | 20-40 | 3-8 | 70-85 | Moderate |

| Zinc Chloride | 2.0:1 | 50-80 | 4-12 | 65-80 | Fair |

| Boron Trifluoride Etherate | 1.1:1 | -10-10 | 1-3 | 80-92 | Excellent |

| Titanium Tetrachloride | 1.3:1 | 0-30 | 2-5 | 72-87 | Good |

Recent developments in Friedel-Crafts-type arylation strategies have expanded the scope of these reactions beyond traditional alkyl halide substrates [16]. Advanced methodologies now permit the conversion of specialized substrates such as alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-diaryl esters through reactions with non-prefunctionalized arenes [16]. These reactions can be promoted by triflic acid and appear to proceed via a substitution nucleophilic unimolecular mechanism displaying intriguing partial inversion of stereochemistry [16].

The efficiency of Friedel-Crafts alkylation reactions is significantly enhanced by the use of more organic-soluble copper(II) carboxylate salts, with copper(II) neodecanoate demonstrating particular effectiveness [17]. Microwave heating has proven beneficial for reducing reaction times while maintaining high yields and selectivity [17]. The reaction demonstrates enhanced performance with terminal olefin substrates compared to those with internal olefins, with the latter often terminating in elimination rather than carbon-carbon bond formation [17].

Protective Group Strategies in Multi-Step Syntheses

Protective group strategies represent an essential component in the multi-step synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine, enabling selective reactions at specific sites while temporarily blocking reactive functionalities [18] [19]. The strategic use of protective groups allows chemists to control molecular reactivity and direct the course of complex synthetic transformations [18].

The selection of appropriate protective groups depends on several critical factors, including the nature of the functional group requiring protection, the conditions under which protection and deprotection will occur, and the presence of other functional groups within the molecule [18]. Common protective groups utilized in piperidine synthesis include silyl ethers for alcohols, acetals for aldehydes, and carbobenzyloxy groups for amines [18].

Table 3: Protective Group Strategies in Multi-Step Syntheses

| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Deprotection Yield (%) | Applications |

|---|---|---|---|---|---|

| Benzyl (Bn) | NaH, BnBr, DMF | Base stable | H2, Pd/C | 92-98 | General protection |

| tert-Butoxycarbonyl (Boc) | Boc2O, Et3N, DCM | Acid labile | TFA, DCM | 88-95 | Amine protection |

| Carbobenzoxy (Cbz) | CbzCl, NaHCO3, H2O | Hydrogenolysis | H2, Pd/C | 90-96 | Amine protection |

| Acetyl (Ac) | Ac2O, pyridine | Base labile | NaOH, MeOH | 85-92 | Mild protection |

| Tosyl (Ts) | TsCl, Et3N, DCM | Base stable | Na-Hg, Na2HPO4 | 78-88 | Sulfonamide protection |

Benzyl protection represents one of the most versatile and widely employed protective group strategies in piperidine synthesis [20]. The debenzylation reaction can be achieved through simplified operational procedures using ammonium formate as a hydrogen source, eliminating the complexity associated with traditional hydrogen gas methods [20]. This approach has demonstrated improved yields of up to 91 percent and proves suitable for large-scale synthesis applications [20].

Ionic liquid co-solvents have emerged as innovative solutions for recyclable palladium on carbon-mediated nitrogen-debenzylation reactions [21]. The use of 1-n-butyl-3-methylimidazolium salts as co-solvents enables efficient recycling of palladium on carbon catalysts while maintaining mild reaction conditions under atmospheric pressure of hydrogen [21]. This methodology has demonstrated successful removal of nitrogen-benzyl groups from various nitrogen-benzylamino derivatives in high yields [21].

Boc protection strategies have proven particularly effective for amine functionalities in piperidine synthesis, offering acid-labile protection that can be selectively removed under mild conditions [19]. The tert-butoxycarbonyl group provides excellent stability under basic conditions while allowing for clean deprotection using trifluoroacetic acid in dichloromethane [19].

Solvent System Optimization for Reaction Efficiency

Solvent system optimization plays a pivotal role in maximizing reaction efficiency and product yield in the synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine [22]. The choice of solvent significantly impacts reaction kinetics, selectivity, and overall synthetic efficiency through various mechanistic pathways [22].

Comprehensive studies utilizing Variable Time Normalization Analysis have revealed that solvent effects can dramatically alter reaction mechanisms and kinetics [22]. In the aza-Michael addition between dimethyl itaconate and piperidine, different reaction orders are observed depending on the solvent system employed [22]. The reaction exhibits trimolecular kinetics in most solvents, with a second amine molecule assisting proton transfer during the rate-limiting addition step [22].

Table 4: Solvent System Optimization for Reaction Efficiency

| Solvent System | Polarity Index | Boiling Point (°C) | Reaction Rate Enhancement | Product Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Methanol | 5.1 | 65 | 1.0 | 82 | 85 |

| Ethanol | 4.3 | 78 | 1.2 | 88 | 90 |

| Isopropanol | 3.9 | 82 | 0.8 | 75 | 80 |

| Dimethyl Sulfoxide | 7.2 | 189 | 2.1 | 94 | 96 |

| Tetrahydrofuran | 4.0 | 66 | 1.5 | 85 | 88 |

| Dichloromethane | 3.1 | 40 | 0.9 | 78 | 82 |

| Toluene | 2.4 | 111 | 0.6 | 68 | 75 |

Dimethyl sulfoxide has emerged as an exceptionally effective solvent for piperidine-related reactions, producing rapid reaction rates through a trimolecular reaction mechanism [22]. Conversions of 60 percent can be achieved after 2 hours at 30°C from initial reactant concentrations of 0.6 molar in dimethyl sulfoxide [22]. The high rate constant observed in dimethyl sulfoxide (2.29 × 10^-3 cubic decimeters to the sixth power per mole squared per second) significantly exceeds that observed in ethanol (7.25 × 10^-4 cubic decimeters to the third power per mole per second) [22].

Ethanol represents an environmentally preferable alternative that merits consideration based on the Chemical 21 solvent selection guide recommendations [22]. While ethanol exhibits a lower rate constant magnitude compared to dimethyl sulfoxide, the observed reaction rate depends on piperidine concentration and different partial reaction orders in the two solvents [22]. Kinetic investigations have demonstrated that ethanol exhibits favorable effects on reaction rate acceleration compared to methanol, while also offering environmental advantages as a renewable resource [23].

Protic solvents demonstrate unique mechanistic advantages by promoting bimolecular reaction pathways through solvent-assisted proton transfer [22]. The large molar excess of protic solvent enables pseudo-second-order kinetics, with the solvent performing the role typically filled by a second amine molecule in aprotic systems [22]. Isopropanol exhibits distinctive behavior, displaying non-integer reaction orders (1.6 with respect to piperidine) due to competitive solvent- and amine-assisted mechanisms [22].

Purification and Isolation Techniques for High-Purity Products

The purification and isolation of 4-(Bis(4-fluorophenyl)methylene)piperidine requires sophisticated techniques to achieve the high purity standards demanded for research and pharmaceutical applications [24] [25]. Multiple purification methodologies have been developed and optimized to address the specific challenges associated with piperidine derivative purification [24].

Recrystallization represents the most significant method for purifying non-volatile organic solids, including piperidine derivatives [26]. The process involves dissolving the substance to be purified in a suitable hot organic solvent, allowing the saturated solution to crystallize as the solvent cools [26]. During crystal formation, impurity materials are excluded from the crystal lattice, thus completing the purification process [26]. Most synthesized piperidine compounds are successfully recrystallized using distilled ethanol, though alternative solvents such as acetonitrile, methanol, benzene-petroleum mixtures, and dichloromethane-methanol combinations are employed for specific applications [26].

Table 5: Purification and Isolation Techniques for High-Purity Products

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Solvent Requirements | Time Required (h) | Cost Effectiveness |

|---|---|---|---|---|---|

| Recrystallization | 95-99 | 75-90 | Minimal | 2-12 | High |

| Column Chromatography | 92-98 | 80-95 | Moderate | 1-4 | Moderate |

| Distillation | 88-95 | 85-95 | None | 0.5-2 | High |

| Liquid-Liquid Extraction | 85-92 | 70-85 | Moderate | 0.5-1 | Very High |

| Preparative HPLC | 98-99.5 | 60-80 | High | 2-6 | Low |

Azeotropic distillation has proven highly effective for piperidine purification, particularly for separating piperidine from pyridine impurities [24] [27]. The method involves adding organic solvents to piperidine-pyridine mixtures, followed by carbon dioxide treatment to form piperidine salts [24]. The resulting salts are filtered and subsequently treated with alkaline solutions to liberate the purified piperidine [24]. This approach offers advantages including simplified processes, energy conservation, high yields, and reduced waste generation compared to conventional azeotropic distillation methods [24].

Column chromatography provides exceptional versatility and convenience for compound purification, offering advantages over recrystallization by accommodating both solid and liquid compounds [28]. The technique exploits molecular polarity differences to achieve separation, with compounds traveling through the column at rates determined by their relative polarities [28]. The mobile phase selection proves crucial for successful separation, with thin layer chromatography experiments typically conducted prior to column chromatography to identify optimal solvent systems [28].

Centrifugal partition chromatography represents an advanced purification technique that utilizes liquid-liquid chromatography with two immiscible liquid phases [25] [29]. This method subjects compounds to continuous partition processes between phases in a column space free of solid support [25]. High-performance centrifugal partition chromatography has demonstrated exceptional efficiency, yielding 40 milligrams of piperine at 98.5 percent purity from 300 milligrams of crude extract in a single separation [29].

Preparative high-performance liquid chromatography offers the highest purity levels achievable, though at increased cost and complexity [25]. Mass spectrometry-guided isolation enables precise compound identification and collection, facilitating both laboratory and pilot-scale purifications [25]. The technique demonstrates particular advantages for natural product purification, where complex mixtures require sophisticated separation capabilities [25].

The thermodynamic stability of 4-(Bis(4-fluorophenyl)methylene)piperidine demonstrates considerable resistance to thermal degradation, with a predicted boiling point of 404.4±40.0°C at 760 mmHg [5] [2]. This elevated thermal stability reflects the robust nature of the bis(4-fluorophenyl)methylene substitution pattern on the piperidine scaffold, where the electron-withdrawing fluorine atoms contribute to enhanced molecular stability through their influence on electronic distribution [6].

The compound exhibits a predicted density of 1.163±0.06 g/cm³ [3], indicating a relatively compact molecular packing arrangement. The flash point has been calculated at 217.4°C [7], suggesting moderate thermal stability under standard atmospheric conditions. Storage requirements specify maintenance at 2-8°C in dark, dry conditions [4], indicating susceptibility to photodegradation and moisture-induced decomposition processes.

Thermal stability studies on related fluorinated piperidine derivatives demonstrate that the presence of fluorine substituents generally enhances thermal resistance compared to non-fluorinated analogs [8]. The bis(4-fluorophenyl) moiety provides additional stabilization through resonance effects and reduced susceptibility to oxidative degradation pathways [9].

Solubility Parameters in Polar/Non-Polar Solvent Systems

The solubility profile of 4-(Bis(4-fluorophenyl)methylene)piperidine reflects its lipophilic character, with a predicted LogP value of 4.728 [10], indicating substantial hydrophobic properties. This elevated lipophilicity stems from the extensive aromatic character of the bis(4-fluorophenyl)methylene substituent, which dominates the overall molecular polarity despite the presence of the basic piperidine nitrogen [11].

The compound demonstrates preferential solubility in nonpolar organic solvents such as dichloromethane and ethyl acetate, while exhibiting limited solubility in polar protic solvents like water [11]. The topological polar surface area of 12.03 Ų [10] confirms the minimal polar character of the molecule, with only one hydrogen bond donor and one hydrogen bond acceptor [7].

Comparative analysis with related compounds reveals distinct solubility patterns:

- 1-[Bis(4-fluorophenyl)methyl]piperazine exhibits a LogP of 2.95 [12], demonstrating greater polarity due to the additional nitrogen atom

- Related fluorinated compounds show enhanced solubility in organic solvents compared to their non-fluorinated counterparts [13]

The predicted pKa value of 10.47±0.10 [3] indicates that the compound exists predominantly in its neutral form under physiological conditions, with the piperidine nitrogen exhibiting basic character typical of aliphatic amines.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance spectroscopy of 4-(Bis(4-fluorophenyl)methylene)piperidine reveals characteristic signatures consistent with the proposed molecular structure. The ¹H NMR spectrum exhibits aromatic proton resonances between 6.72-7.60 ppm, reflecting the bis(4-fluorophenyl) substitution pattern [14] [15]. The piperidine ring protons appear as complex multiplets in the aliphatic region, with specific coupling patterns indicative of the chair conformation typically adopted by substituted piperidines [16].

¹³C NMR analysis demonstrates carbon resonances consistent with the aromatic framework, with fluorine-containing carbons showing characteristic splitting patterns due to ¹³C-¹⁹F coupling [14] [15]. The quaternary carbon connecting the bis(4-fluorophenyl) groups to the piperidine ring appears as a distinctive resonance, typically observed around 130-140 ppm region [17].

¹⁹F NMR spectroscopy provides definitive identification of the fluorine substituents, with chemical shifts reflecting the para-substitution pattern on the phenyl rings [18] [19]. The gauche conformation preference of fluorinated piperidines has been confirmed through analysis of ³J(¹⁹F,¹H) coupling constants in related compounds [19] [20].

Infrared spectroscopy reveals characteristic absorption bands:

- Aromatic C=C stretching vibrations around 1640 cm⁻¹ [17]

- C-F stretching modes in the 1000-1300 cm⁻¹ region [21]

- Piperidine ring C-N stretching and bending modes [22]

UV-Visible spectroscopy demonstrates absorption maxima consistent with the extended conjugated system of the bis(4-fluorophenyl)methylene chromophore [15] [23]. The presence of fluorine substituents causes characteristic shifts in the electronic absorption spectrum compared to non-fluorinated analogs, with typical absorption bands in the 250-300 nm region [23].

Chromatographic Behavior in Reverse-Phase Systems

The chromatographic behavior of 4-(Bis(4-fluorophenyl)methylene)piperidine in reverse-phase systems reflects its substantial lipophilic character. High-performance liquid chromatography analysis using C18 columns demonstrates extended retention times characteristic of compounds with elevated LogP values [24] .

Related fluorinated compounds exhibit retention times of approximately 8-12 minutes under typical reverse-phase conditions using methanol-water mobile phases [24] . The compound shows excellent separation from structural analogs, with baseline resolution achieved using standard gradient elution protocols [26].

Optimization parameters for reverse-phase chromatography include:

- Mobile phase composition: 70-80% organic modifier (methanol or acetonitrile)

- Flow rate: 1.0 mL/min

- Detection wavelength: 254 nm

- Column temperature: ambient to 40°C

The compound demonstrates stability under standard chromatographic conditions, with no significant degradation observed during analysis [24]. Method development studies indicate that the bis(4-fluorophenyl) substitution pattern provides excellent selectivity for analytical quantification purposes.

Crystallization Tendencies and Polymorph Screening

The crystallization behavior of 4-(Bis(4-fluorophenyl)methylene)piperidine reflects the complex interplay between molecular geometry, intermolecular interactions, and crystal packing arrangements. The compound typically crystallizes as a white to off-white powder [6] [4], indicating the formation of small crystalline particles under standard precipitation conditions.

Polymorph screening studies on related bis(4-fluorophenyl) compounds demonstrate the potential for multiple crystalline forms [27] [16]. The presence of the piperidine ring in chair conformation, combined with the bis(4-fluorophenyl)methylene substituent, creates opportunities for different crystal packing arrangements through:

- Hydrogen bonding interactions involving the piperidine nitrogen

- π-π stacking between aromatic rings

- Halogen bonding involving the fluorine atoms [16] [28]

Crystal structure analysis of related compounds reveals that fluorinated piperidines often adopt specific conformations that minimize steric interactions while maximizing stabilizing intermolecular forces [16] [28]. The dihedral angle between phenyl rings in similar structures typically ranges from 70-80°, reflecting the balance between electronic and steric effects [16].

Polymorph screening protocols for similar compounds involve:

- Solvent-mediated crystallization from various organic solvents

- Temperature-controlled crystallization procedures

- Vapor diffusion techniques

- Solid-state grinding methods [29]

The identification of different polymorphic forms requires comprehensive characterization using powder X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis to establish the relative stability and interconversion pathways between forms [29].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₈H₁₇F₂N | Elemental Analysis |

| Molecular Weight | 285.33-285.34 g/mol | Mass Spectrometry |

| Boiling Point | 404.4±40.0°C | Computational Prediction |

| LogP | 4.728 | Computational Prediction |

| pKa | 10.47±0.10 | Computational Prediction |

| Topological PSA | 12.03 Ų | Computational Analysis |

| Hydrogen Bond Donors | 1 | Structural Analysis |

| Hydrogen Bond Acceptors | 1 | Structural Analysis |

| Rotatable Bonds | 2 | Structural Analysis |

| Heavy Atom Count | 21 | Molecular Formula |

| Storage Temperature | 2-8°C | Stability Requirements |

| Physical State | Solid | Experimental Observation |

| Appearance | White to Off-White Powder | Visual Inspection |